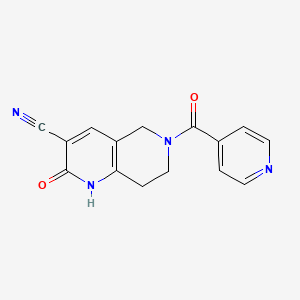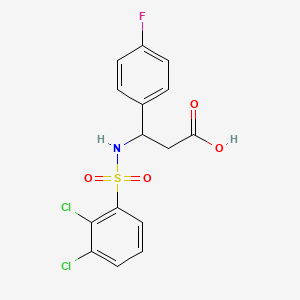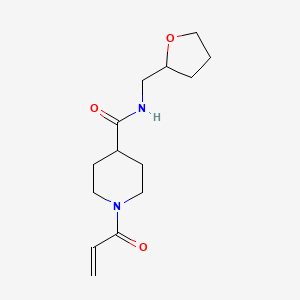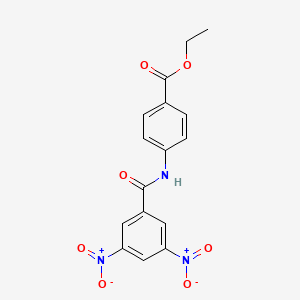![molecular formula C17H19N5O2 B2511133 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide CAS No. 2094591-83-8](/img/structure/B2511133.png)
1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
准备方法
The synthesis of 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via condensation reactions involving formyl and amino groups.
Coupling Reactions: The final step involves coupling the pyrimidine moiety with the piperidine ring through amide bond formation.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis and purification techniques.
化学反应分析
1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential to interact with biological macromolecules, such as DNA and proteins.
Medicine: It has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to DNA, inhibiting replication and transcription processes, or interact with enzymes involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its ability to inhibit angiogenesis and induce apoptosis in cancer cells has been documented .
相似化合物的比较
1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also features a piperidine ring and a pyrimidine moiety but differs in the substitution pattern on the phenyl ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have a similar pyrimidine structure but include an indole moiety instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities.
属性
IUPAC Name |
1-[4-[(5-formylpyrimidin-2-yl)amino]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-16(24)13-5-7-22(8-6-13)15-3-1-14(2-4-15)21-17-19-9-12(11-23)10-20-17/h1-4,9-11,13H,5-8H2,(H2,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOHRVADBNPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC3=NC=C(C=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)





![N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2511061.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
![1-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2511067.png)
![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)

